Allylisothiocyanate (AITC) is a colorless or pale yellow liquid with a pungent odor, often described as similar to mustard or horseradish. [, ] It is a natural product, primarily found in cruciferous vegetables like mustard, horseradish, wasabi, and cabbage. [, , , ] These plants contain glucosinolates, a group of sulfur-containing compounds. When the plant tissue is crushed or damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including AITC. [, , ]
AITC is classified as an isothiocyanate, specifically an allyl isothiocyanate. [, ] This classification highlights its functional group, which consists of a nitrogen atom double bonded to a carbon atom, which is further double bonded to a sulfur atom (-N=C=S). The "allyl" prefix signifies the presence of a prop-2-enyl group (CH2=CHCH2-) attached to the isothiocyanate group.
Antimicrobial activity: AITC demonstrates broad-spectrum activity against bacteria, fungi, and nematodes. [, , , , , ] This property has sparked interest in its potential applications as a natural food preservative and soil fumigant. [, , , ]
Anticancer activity: Studies have explored the potential of AITC and its metabolites in inhibiting cancer cell proliferation, invasion, and migration. [, , ]
Antioxidant activity: Research suggests that AITC can induce antioxidant enzymes like quinone reductase. []
Insect control: AITC exhibits insecticidal properties, particularly against lepidopteran larvae, highlighting its potential in integrated pest management strategies. []
Allyl isothiocyanate is classified as an isothiocyanate, a group of compounds derived from the hydrolysis of glucosinolates found in plants. It is produced predominantly from the seeds of black mustard (Rhamphospermum nigrum) and brown Indian mustard (Brassica juncea). When mustard seeds are crushed, the enzyme myrosinase acts on sinigrin (a glucosinolate) to yield allyl isothiocyanate. This compound serves as a defense mechanism for the plant against herbivores due to its pungent taste and potential toxicity .
Allyl isothiocyanate can be synthesized through various methods:
Allyl isothiocyanate participates in several chemical reactions:
The mechanism of action of allyl isothiocyanate primarily involves its interaction with sensory neurons. It activates transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which are responsible for the perception of pain and pungency. This activation leads to sensations such as burning or irritation commonly associated with mustard or horseradish consumption.
Additionally, allyl isothiocyanate exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth through various biochemical pathways .
These properties make allyl isothiocyanate useful not only as a flavoring agent but also in various industrial applications due to its reactivity and antimicrobial characteristics .
Allyl isothiocyanate has diverse applications across several fields:
Allyl isothiocyanate (AITC) originates from the enzymatic hydrolysis of sinigrin (allyl glucosinolate), a secondary metabolite abundant in cruciferous plants of the Brassicaceae family, including mustard, horseradish, wasabi, and cabbage. This hydrolysis is catalyzed by myrosinase (β-thioglucosidase, EC 3.2.1.147), which cleaves the β-thioglucoside linkage in sinigrin to release an unstable aglycone intermediate. This intermediate spontaneously rearranges via a Lossen rearrangement to yield volatile AITC, along with glucose and sulfate as by-products [1] [4] [5].
Crucially, sinigrin and myrosinase are spatially segregated within intact plant tissues—stored in S-cells (sulfur-rich cells) and myrosin cells, respectively—to prevent autotoxicity. Physical disruption of plant tissue (e.g., herbivory, mastication, or processing) enables enzyme-substrate contact, triggering rapid AITC generation. This "mustard oil bomb" mechanism serves as a potent defense against herbivores and pathogens [1] [4] [10]. Environmental factors such as soil sulfur availability, pH, and mechanical stress modulate sinigrin levels, thereby influencing AITC yield [2] [6].
Table 1: Key Products of Myrosinase-Mediated Sinigrin Hydrolysis Under Different Conditions
Condition | Primary Product | Key By-Products | Factors Influencing Pathway |
---|---|---|---|
Standard Hydrolysis | Allyl isothiocyanate (AITC) | Glucose, Sulfate | pH ~7, Intact ESP |
Acidic pH/Fe²⁺ Presence | Allylnitrile | Thiocyanate ions | pH <4, Divalent cations |
ESP Activity | Epithionitrile | Organic cyanides | Epithiospecifier protein (ESP) |
Thermal Degradation | Diallyl sulfides | Thiohydantoins | Temperature >80°C |
The efficiency of AITC biosynthesis varies significantly across Brassicaceae cultivars due to genetic polymorphisms affecting sinigrin accumulation, myrosinase activity, and hydrolysis kinetics. Quantitative trait locus (QTL) analyses in Brassica juncea (leaf mustard) have identified genomic regions governing sinigrin biosynthesis. For example, cultivars like 'Nuttongii' accumulate up to 27.47 ± 6.46 µmol/g of AITC—over 30% higher than standard cultivars like 'Dolsan'—due to elevated sinigrin content and optimized myrosinase kinetics [2].
Bolting stage harvests maximize sinigrin concentration, as demonstrated in transcriptomic studies where genes encoding biosynthetic enzymes (e.g., CYP79F1, UGT74B1) show upregulated expression during reproductive development. Additionally, myrosinase genes (TGG1, TGG2) exhibit tissue-specific expression patterns; for instance, TGG1 predominates in aerial tissues, directly correlating with AITC release upon leaf damage [2] [9]. These genetic factors enable selective breeding of Brassicaceae varieties for enhanced biofumigant or nutraceutical applications.
Table 2: Genetic and Agronomic Factors Influencing AITC Yield in Brassica juncea Cultivars
Cultivar | Sinigrin Content (µmol/g DW) | AITC Yield (µmol/g DW) | Key Genetic Features |
---|---|---|---|
Nuttongii | High (Not quantified) | 27.47 ± 6.46 | High CYP79F1 expression, Bolting-stage harvest |
Dolsan | Moderate | 18.20 ± 3.11 | Standard sinigrin pathway genes |
Sundongii | Moderate | 21.33 ± 4.85 | Elevated TGG1 expression |
Zzangdolii | Low | 14.75 ± 2.90 | Reduced UGT74B1 activity |
Epithiospecifier proteins (ESPs) critically redirect glucosinolate hydrolysis away from AITC toward inert nitriles or epithionitriles. These iron-dependent chaperones bind to the myrosinase-aglycone complex, allosterically modifying its reactivity. In Arabidopsis thaliana, ESP expression shifts up to 64% of products toward allylnitrile or 1-cyano-2,3-epithiopropane under physiological conditions, reducing AITC yield [2] [6].
ESP activity is pH- and cation-dependent:
Human gut microbiota express myrosinase-like enzymes capable of hydrolyzing dietary sinigrin into AITC. While plant myrosinase is inactivated by cooking, bacterial thioglucosidases from Enterococcus sp., Bacteroides sp., and Lactobacillus agilis convert intact sinigrin to AITC during colonic fermentation [4] [10]. This enteric biotransformation contributes to AITC's systemic bioavailability, though efficiency varies widely (5–40% conversion) based on:
In vitro studies using fecal incubations confirm AITC generation from sinigrin, detectable via gas chromatography within 2–4 hours. However, nitrile-forming bacteria (e.g., Limnobacter sp.) compete by diverting sinigrin toward non-bioactive nitriles, analogous to plant ESPs [4]. Engineering microbes to express TGG1-like genes offers promise for targeted AITC delivery in the gastrointestinal tract, as demonstrated by in vitro models where myrosinase-tethered E. coli converted sinigrin to AITC, inducing apoptosis in colorectal adenocarcinoma cells [10].
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